molecular formula C12H16N3O3PS B13436747 Triazophos-D5

Triazophos-D5

Cat. No.: B13436747
M. Wt: 318.35 g/mol
InChI Key: AMFGTOFWMRQMEM-CFEWMVNUSA-N
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Description

Triazophos-D5 is a deuterated analog of triazophos, an organophosphorus insecticide widely used in agriculture. The compound is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to trace the compound’s behavior in various environments and reactions. This compound has the molecular formula C12H11D5N3O3PS and a molecular weight of 318.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triazophos-D5 can be synthesized through various reactions. One method involves reacting 1-phenyl-3-hydroxy-1H-1,2,4-triazole suspended in acetone with diethoxythiophosphoryl chloride in the presence of triethylamine . Another method involves the reaction of phenylhydrazine with sodium cyanate, formamide, and O,O-diethyl phosphorochlorothioate using cyanate additions, condensation, and dehydrochlorination . An improved process uses a phase transfer catalyst to achieve higher yields and purity by reacting substituted 1-phenyl-3-hydroxy-1,2,4-triazole with diethylthiophosphoryl chloride in the presence of acid scavengers and a phase transfer catalyst at a temperature between 20-45 degrees Celsius .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of phase transfer catalysts and optimized reaction conditions ensures high yield and purity. The compound is typically produced in facilities equipped to handle organophosphorus compounds and isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Triazophos-D5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and detection in environmental and biological samples.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions include various metabolites and degradation products, which are often analyzed to understand the compound’s environmental fate and toxicity .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H16N3O3PS

Molecular Weight

318.35 g/mol

IUPAC Name

diethoxy-[[1-(2,3,4,5,6-pentadeuteriophenyl)-1,2,4-triazol-3-yl]oxy]-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/i5D,6D,7D,8D,9D

InChI Key

AMFGTOFWMRQMEM-CFEWMVNUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=NC(=N2)OP(=S)(OCC)OCC)[2H])[2H]

Canonical SMILES

CCOP(=S)(OCC)OC1=NN(C=N1)C2=CC=CC=C2

Origin of Product

United States

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